molecular formula C8H14ClNO B2491994 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one CAS No. 2229324-44-9

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one

Cat. No. B2491994
CAS RN: 2229324-44-9
M. Wt: 175.66
InChI Key: DJTLBWUWVUNOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine. The azetidine ring is substituted with a chloromethyl group (-CH2Cl), an isopropyl group (-CH(CH3)2), and a methyl group (-CH3). The presence of these functional groups suggests that the compound could participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, which is a strained ring due to its small size. The chloromethyl, isopropyl, and methyl substituents would add to the complexity of the structure. The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the chloromethyl, isopropyl, and methyl groups. For example, the chloromethyl group could participate in nucleophilic substitution reactions .

Scientific Research Applications

Hyper Cross-linked Polymers (HCPs)

The compound could potentially be used in the synthesis of Hyper Cross-linked Polymers (HCPs) . HCPs are a class of porous materials that have been intensively used in the past few years due to their high surface area, good porosity, low density, efficient adsorption properties, and high thermal and chemical stability.

Biomimetic Metal Ion Chelates

The compound can be used in the synthesis of multidentate ligands involving tethered pyridyl groups coordinated to transition metal ions . These ligands mimic the 3-histidine (3H), 2-histidine-1-carboxylate (2H1C) brace motifs or other combinations of histidine and carboxylate endogenous ligating residues found in bioinorganic metalloenzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing a chloromethyl group can be hazardous and may require special handling and storage conditions .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical. Alternatively, it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

3-(chloromethyl)-3-methyl-1-propan-2-ylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-6(2)10-5-8(3,4-9)7(10)11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTLBWUWVUNOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C1=O)(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one

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